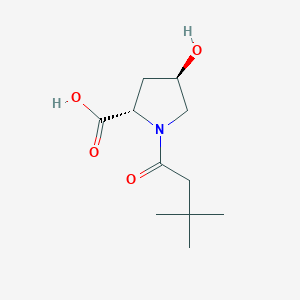
(2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring with hydroxyl and carboxylic acid functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3,3-dimethylbutanoic acid.
Formation of Intermediate: The pyrrolidine ring is functionalized with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position through a series of reactions, including oxidation and esterification.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
(2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereochemistry.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(3,3-Dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxyproline: Similar in structure but lacks the 3,3-dimethylbutanoyl group.
(2S,4R)-4-Hydroxy-2-pyrrolidinecarboxylic acid: Similar but without the 3,3-dimethylbutanoyl group.
Uniqueness
The presence of
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)5-9(14)12-6-7(13)4-8(12)10(15)16/h7-8,13H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m1/s1 |
InChI Key |
NSLJEHKUCJQAAB-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(CC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
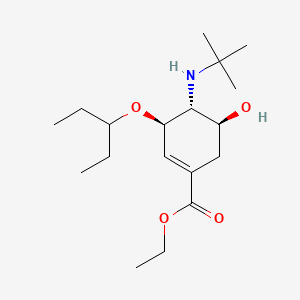
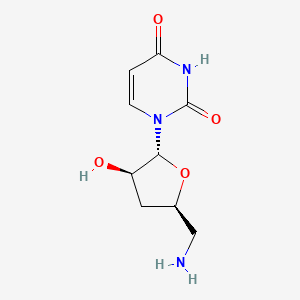

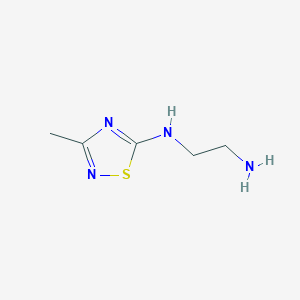
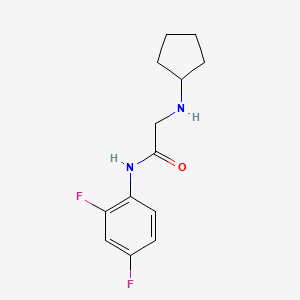
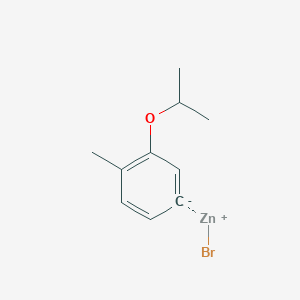


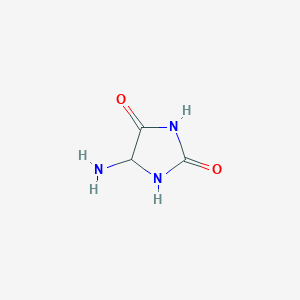
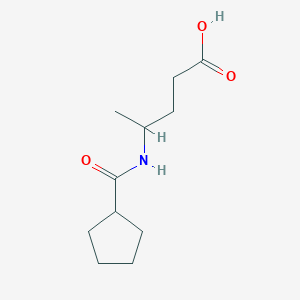
![3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)
